molecular formula C8H9BrFNO2S B1375555 4-bromo-N-ethyl-3-fluorobenzenesulfonamide CAS No. 1055995-79-3

4-bromo-N-ethyl-3-fluorobenzenesulfonamide

Cat. No. B1375555
CAS RN: 1055995-79-3
M. Wt: 282.13 g/mol
InChI Key: JYKKBSXJXOBDNG-UHFFFAOYSA-N
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Description

4-bromo-N-ethyl-3-fluorobenzenesulfonamide is a chemical compound with the molecular formula C8H9BrFNO2S . It has a molecular weight of 282.13 . The compound is typically used for research purposes .


Molecular Structure Analysis

The InChI code for 4-bromo-N-ethyl-3-fluorobenzenesulfonamide is 1S/C8H9BrFNO2S/c1-2-11-14(12,13)6-3-4-7(9)8(10)5-6/h3-5,11H,2H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 282.13 . More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Synthesis and Structural Characterization

  • "4-bromo-N-ethyl-3-fluorobenzenesulfonamide" and similar compounds are often synthesized and characterized for their structural properties. For instance, Cheng De-ju (2015) investigated the synthesis and structural characterization of related methylbenzenesulfonamide CCR5 antagonists, emphasizing their potential in HIV-1 infection prevention (Cheng, 2015).

Anticancer Properties

  • Zhang, Shi-jie, Hu, and Wei-Xiao (2010) focused on the synthesis, crystal structure, and anticancer properties of a novel compound similar to "4-bromo-N-ethyl-3-fluorobenzenesulfonamide," highlighting its potential in cancer treatment (Zhang et al., 2010).

Enantioselective Fluorination

  • Fajie Wang et al. (2014) explored the enantioselective fluorination of 2‐Oxindoles using structure-micro-tuned N‐Fluorobenzenesulfonamides, a category to which "4-bromo-N-ethyl-3-fluorobenzenesulfonamide" belongs, highlighting the importance in chemical synthesis (Wang et al., 2014).

Spectroscopic Studies

  • Karabacak, Cinar, Çoruh, and Kurt (2009) conducted theoretical investigations on the molecular structure, infrared, Raman, and NMR spectra of para-halogen benzenesulfonamides, providing insights into the physical and chemical properties of these compounds (Karabacak et al., 2009).

Binding and Interaction Studies

  • Studies like those by L. B. Dugad and J. T. Gerig (1988) on the binding of 4-fluorobenzenesulfonamide to human carbonic anhydrases provide insights into the molecular interactions and potential therapeutic applications of such compounds (Dugad & Gerig, 1988).

Electrochemical Studies

  • Barnes, Huang Yulin, and D. A. Hunt (1994) explored the electrophilic fluorination of highly functionalized pyrrole, demonstrating the utility of benzenesulfonamide derivatives in electrochemical processes (Barnes et al., 1994).

Safety And Hazards

When handling 4-bromo-N-ethyl-3-fluorobenzenesulfonamide, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be worn. It’s also important to ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

4-bromo-N-ethyl-3-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFNO2S/c1-2-11-14(12,13)6-3-4-7(9)8(10)5-6/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKKBSXJXOBDNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-ethyl-3-fluorobenzenesulfonamide

Synthesis routes and methods

Procedure details

According to general procedure A, 4-Bromo-3-fluoro-benzenesulfonyl chloride (0.40 g, 1.46 mmol) and ethylamine (5 mL, 10.0 mmol, 2.0 M in THF) were stirred together for 16 hours. 4-bromo-N-ethyl-3-fluorobenzenesulfonamide (0.38 g, 92%) was provided after purification. HRMS: calcd for C8H9BrFNO2S, 280.95214; found (EI, M+.), 280.951. HPLC purity 100.0% at210-370 nm, 9.6 min.; the Xterra® RP18 column, 3.5μ, 150×4.6 mm column, 1.2 mL/min., 85/15-5/95 (ammonium formate buffer pH=3.5/ACN+MeOH) for 10 min., hold 4 min.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

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